quinquefolan A
Description
Quinquefolan A (CAS: 109767-05-7) is a chemical compound categorized as an intermediate, building block, and active pharmaceutical ingredient (API) . It is supplied by LEAP CHEM CO., LTD., a specialized fine chemicals provider, and is utilized in research, development, and bulk manufacturing.
Properties
CAS No. |
109767-05-7 |
|---|---|
Molecular Formula |
C20H34O3 |
Synonyms |
quinquefolan A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinquefolan B: A Structural Analog
Quinquefolan B, a related compound, has been studied for its molecular interactions in traditional medicine formulations. Key findings include:
- Functional Contrasts: While both compounds share the "quinquefolan" nomenclature, their structural differences (e.g., functional groups, stereochemistry) likely influence target specificity and binding efficiency.
Table 1: Structural and Functional Comparison of Quinquefolan A and B
Astragaloside IV: A Functional Analog
Astragaloside IV, a triterpenoid saponin, serves as a functional comparator due to its shared applications in pharmacological research:
- Mechanistic Overlap: Astragaloside IV binds to JUN (−8.7 kcal/mol) and TNF (−8.6 kcal/mol), targets also associated with quinquefolan B .
- Divergent Applications: Unlike this compound, astragaloside IV is well-characterized in traditional medicine for immunomodulatory and cardioprotective effects, highlighting differences in therapeutic scope despite overlapping targets .
Q & A
Q. How to enhance reproducibility in this compound studies?
- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols on platforms like Protocols.io . Use electronic lab notebooks for real-time data tracking and independent replication audits .
Key Methodological Tables
| Analysis Type | Recommended Tools | Validation Criteria |
|---|---|---|
| Structural Elucidation | NMR, FTIR, X-ray crystallography | ≥95% purity via HPLC; R-factor < 0.05 |
| Bioactivity Screening | High-content imaging, microfluidics | Z’ factor > 0.5; CV < 15% |
| Pharmacokinetics | LC-MS/MS, PBPK modeling | AUC₀–₂₄ ≥ 80% recovery in spike-in tests |
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